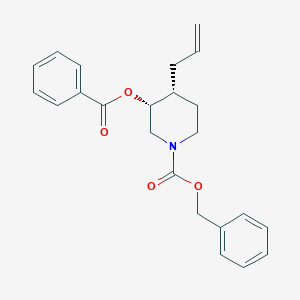
cis-Benzyl4-allyl-3-(benzoyloxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Benzyl4-allyl-3-(benzoyloxy)piperidine-1-carboxylate is an organic compound with a molecular formula of C23H25NO4 and a molecular weight of 379.4489 g/mol . This compound is known for its high purity and unique structural properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of cis-Benzyl4-allyl-3-(benzoyloxy)piperidine-1-carboxylate involves several steps. Typically, the synthetic route includes the reaction of benzylamine with allyl bromide to form an intermediate, which is then reacted with benzoyl chloride under specific conditions to yield the final product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity levels.
Chemical Reactions Analysis
cis-Benzyl4-allyl-3-(benzoyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
cis-Benzyl4-allyl-3-(benzoyloxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Benzyl4-allyl-3-(benzoyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
cis-Benzyl4-allyl-3-(benzoyloxy)piperidine-1-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of benzyl, allyl, and benzoyloxy groups in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
benzyl (3R,4R)-3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-2-9-19-14-15-24(23(26)27-17-18-10-5-3-6-11-18)16-21(19)28-22(25)20-12-7-4-8-13-20/h2-8,10-13,19,21H,1,9,14-17H2/t19-,21+/m1/s1 |
InChI Key |
WZIUMQXJHVGCAZ-CTNGQTDRSA-N |
Isomeric SMILES |
C=CC[C@@H]1CCN(C[C@@H]1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C=CCC1CCN(CC1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















